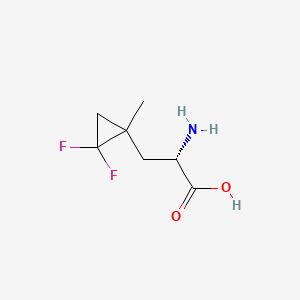
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It features a unique cyclopropyl group substituted with two fluorine atoms and a methyl group, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminones with difluorocarbene to form 2,2-difluoro-2,3-dihydrofurans, which can then be converted into the desired amino acid under reducing conditions . This method is notable for its metal-free and additive-free conditions, high functional group tolerance, and the use of readily accessible starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the cyclopropyl ring, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has several scientific research applications:
Biology: It serves as a tool for studying the effects of fluorinated amino acids on protein structure and function.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the cyclopropyl ring can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Difluoro-1-methyl-cyclopropyl)methanol: A related compound with a similar cyclopropyl ring but different functional groups.
2,2-Difluoro-2,3-dihydrofurans: Compounds that share the difluorocyclopropyl motif but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of (2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid lies in its combination of a cyclopropyl ring with fluorine atoms and an amino acid moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H11F2NO2 |
|---|---|
Peso molecular |
179.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-6(3-7(6,8)9)2-4(10)5(11)12/h4H,2-3,10H2,1H3,(H,11,12)/t4-,6?/m0/s1 |
Clave InChI |
WLXIUQJZDVIRMD-VKZKZBKNSA-N |
SMILES isomérico |
CC1(CC1(F)F)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1(CC1(F)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



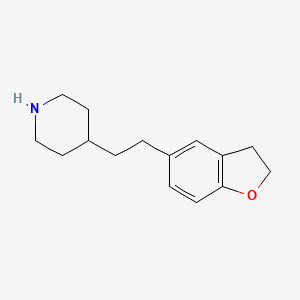


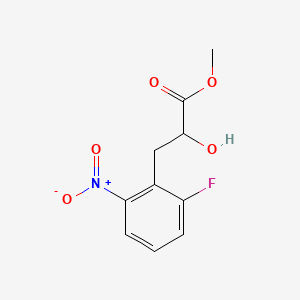
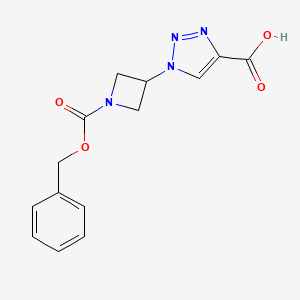
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
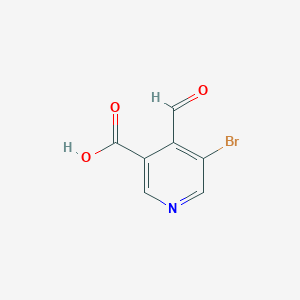
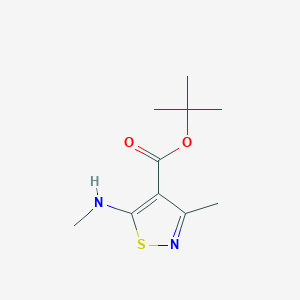

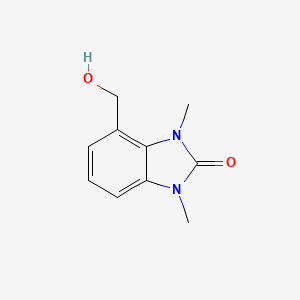
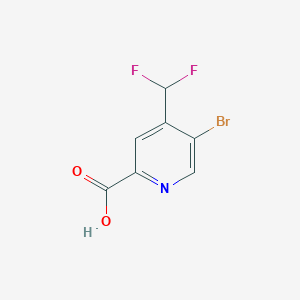
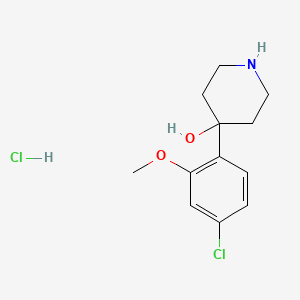
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
